REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].S(=O)(=O)(O)O>>[C:9]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:12])[CH:10]=[CH2:11]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
0.706 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)O
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Name
|
|
Quantity
|
0.0196 mol
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Type
|
reactant
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Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After 15 minutes at 70° C. all the olefin was consumed
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Duration
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15 min
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Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCCCCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |